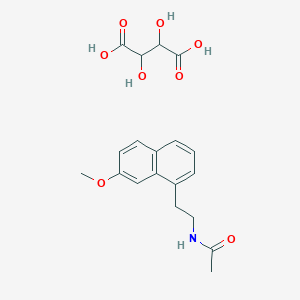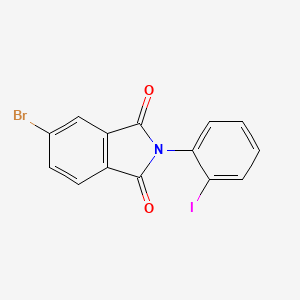
(+-)-Tartaric acid; agomelatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(.±.)-tartaric acid; agomelatine: is a compound that combines two distinct chemical entities: tartaric acid and agomelatine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is commonly used in the food and beverage industry as an acidulant. Agomelatine, on the other hand, is an atypical antidepressant used primarily for the treatment of major depressive disorder and generalized anxiety disorder. It acts as an agonist at melatonin receptors and an antagonist at serotonin-2C receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of agomelatine involves several steps, starting from 7-methoxy-1-tetralone. One common method includes the Reformatsky reaction, where 7-methoxy-1-tetralone is reacted with ethyl bromoacetate to form an intermediate, which is then hydrolyzed and cyclized to produce agomelatine . The reaction conditions typically involve the use of sodium hydroxide in a mixture of water and alcohols at temperatures between 35°C and 50°C .
Industrial Production Methods
Industrial production of agomelatine focuses on optimizing yield and purity. The process involves the use of intermediate compounds that are easy to manipulate and control, making the method suitable for large-scale production. The final product is obtained through a series of well-controlled steps, including hydrolysis and cyclization, to ensure high purity without the need for complicated operations like rectification and column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Agomelatine undergoes various chemical reactions, including:
Oxidation: Agomelatine can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions can be used to modify the functional groups in agomelatine.
Substitution: Agomelatine can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Agomelatine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on circadian rhythms and neurogenesis.
Medicine: Primarily used to treat major depressive disorder and generalized anxiety disorder.
Industry: Utilized in the pharmaceutical industry for the development of new antidepressant medications.
Wirkmechanismus
Agomelatine exerts its effects through a dual mechanism:
Melatonin Receptors: Agomelatine acts as an agonist at melatonin MT1 and MT2 receptors, helping to resynchronize circadian rhythms.
Serotonin Receptors: It acts as an antagonist at serotonin-2C receptors, leading to increased release of norepinephrine and dopamine in the frontal cortex. This dual action contributes to its antidepressant and anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Agomelatine is unique compared to other antidepressants due to its dual mechanism of action. Similar compounds include:
Melatonin: A natural hormone that regulates sleep-wake cycles but lacks the serotonin receptor antagonism.
Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine, which primarily inhibit serotonin reuptake without affecting melatonin receptors.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Such as venlafaxine, which inhibit the reuptake of both serotonin and norepinephrine but do not interact with melatonin receptors.
Agomelatine’s unique combination of melatonin receptor agonism and serotonin receptor antagonism makes it a valuable option for treating depression and anxiety, particularly in patients with disrupted circadian rhythms.
Eigenschaften
Molekularformel |
C19H23NO8 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
PJOPJXPTFZIKTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12470921.png)
![2-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B12470927.png)
![N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12470933.png)

![4-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12470939.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B12470943.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12470947.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12470950.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
![Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B12470974.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)
![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)
